REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.CCOCC.C[C:15]([N:17](C)C)=O>[Cl-].[Na+].O.[Zn].[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:17])=[N:3][CH:4]=1 |f:3.4.5,7.8.9,10.11.12,13.14.15.16.17|
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Name
|
|
Quantity
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93 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)F
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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8.29 g
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Type
|
catalyst
|
Smiles
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[Zn]
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Name
|
zinc cyanide
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Quantity
|
40.3 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
|
9.68 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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CCOCC
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Name
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brine
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Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solid formed
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Type
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CUSTOM
|
Details
|
was removed by filtration
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Type
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WASH
|
Details
|
washed with ether (300 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with brine (200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the resulted residue was purified by column chromatography (hexane-DCM=1:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |